molecular formula C20H23NO3 B15223328 Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate

Cat. No.: B15223328
M. Wt: 325.4 g/mol
InChI Key: WQZWYJBZEQEGSN-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate is an organic compound with a complex structure that includes a methoxybenzyl group and an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of isoindoline derivatives with 4-methoxybenzyl halides under basic conditions, followed by esterification with methyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxyphenyl)-1,1-dimethylisoindoline-4-carboxylate
  • Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-3-carboxylate

Uniqueness

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group and isoindoline core make it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methyl]-1,1-dimethyl-3H-isoindole-4-carboxylate

InChI

InChI=1S/C20H23NO3/c1-20(2)18-7-5-6-16(19(22)24-4)17(18)13-21(20)12-14-8-10-15(23-3)11-9-14/h5-11H,12-13H2,1-4H3

InChI Key

WQZWYJBZEQEGSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC(=C2CN1CC3=CC=C(C=C3)OC)C(=O)OC)C

Origin of Product

United States

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